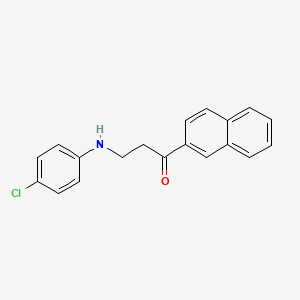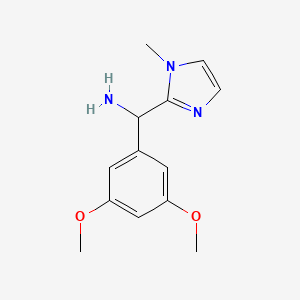
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide is a compound that is likely to possess a structure similar to the adamantane derivatives described in the provided papers. Adamantane is a bulky, rigid, diamondoid structure that is often used in medicinal chemistry to enhance the pharmacokinetic properties of pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but the adamantane moiety is a common feature in the described compounds, which are used for their potential biological activities, such as antiviral properties against influenza viruses and as a structural component in high-performance polymers .
Synthesis Analysis
The synthesis of adamantane derivatives can be achieved through various methods. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl group . Another approach involved the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride and other reagents at elevated temperatures . These methods highlight the versatility in synthesizing adamantane derivatives, which could be applied to the synthesis of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a high degree of rigidity and three-dimensionality to the molecule. This core is often functionalized with various substituents that can influence the compound's physical, chemical, and biological properties. In the context of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, the presence of an amino and a methoxy group on the phenyl ring would likely affect its interaction with biological targets or its solubility in different solvents.
Chemical Reactions Analysis
Adamantane derivatives can participate in a variety of chemical reactions, primarily due to the functional groups attached to the adamantane core. The papers provided do not detail specific reactions for N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, but they do suggest that adamantane-containing compounds can be synthesized and modified using standard organic synthesis techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For example, polyamides derived from adamantane-containing diamines exhibit high thermal stability, good solubility in polar solvents, and high tensile strength . These properties are indicative of the potential of adamantane derivatives to be used in high-performance materials. The specific properties of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide would need to be determined experimentally, but it is reasonable to expect that it would share some characteristics with the compounds described in the papers, such as stability and solubility influenced by the adamantane core and the substituents on the phenyl ring.
Applications De Recherche Scientifique
Pharmacological Profile and Neurodegenerative Disease Treatment
Adamantane derivatives, including compounds similar to N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, have been studied for their pharmacological profiles. These compounds, such as amantadine and memantine, are known for their effectiveness in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. Research indicates that certain adamantane derivatives, like 1-fluoro- and 1-phosphonic acid adamantane derivatives, exhibit promising pharmacological potential against these diseases, surpassing well-known drugs in this category. This insight suggests that N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide could be explored for similar therapeutic applications, focusing on its structure-activity relationships and potential benefits for neurodegenerative disease treatment (Dembitsky, Gloriozova, & Poroikov, 2020).
Antiviral Applications
The adamantane structure is also significant in antiviral therapies, particularly in treating influenza. Adamantane derivatives, such as amantadine and rimantadine, function as M2 proton channel blockers, inhibiting the influenza virus. This mechanism prevents the virus from replicating within host cells, offering a strategic approach to antiviral therapy. Given the structural similarities, N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide could potentially be assessed for its antiviral capabilities, especially against influenza and other viral diseases that may benefit from the inhibition of proton channels (Moorthy, Poongavanam, & Pratheepa, 2014).
Drug Delivery Systems
Adamantane derivatives have been explored for their utility in drug delivery systems due to their ability to enhance the solubility and bioavailability of pharmaceutical compounds. The unique structure of adamantane, characterized by its cage-like framework, provides an excellent platform for developing more efficient drug delivery vehicles. This approach can improve the pharmacokinetic profiles of drugs, making compounds like N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide candidates for further study in the context of drug delivery systems. Research in this area could focus on the compound's ability to interact with biological membranes and facilitate the targeted delivery of therapeutics (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Mécanisme D'action
Target of action
Adamantane derivatives are known to have a wide range of biological activities . They can interact with various proteins and receptors in the body, which could potentially be the targets of this compound.
Mode of action
Without specific information, it’s difficult to describe the exact mode of action of “N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide”. Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets .
Biochemical pathways
Adamantane derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Adamantane derivatives are generally known for their stability and resistance to metabolism, which can lead to good bioavailability .
Propriétés
IUPAC Name |
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-16-7-14(19)2-3-15(16)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXBPDTXXBFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)


